1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
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Overview
Description
1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone is a complex organic compound that features a thiophene and thiazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediate compounds .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to scale up the laboratory synthesis to meet industrial demands while maintaining the quality and consistency of the product .
Chemical Reactions Analysis
1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene and thiazole rings. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone is unique due to its specific combination of thiophene and thiazole rings. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQVYMOHQBAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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